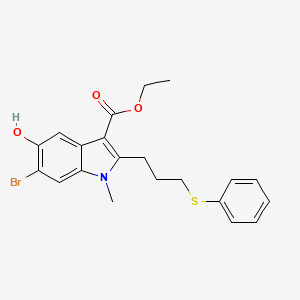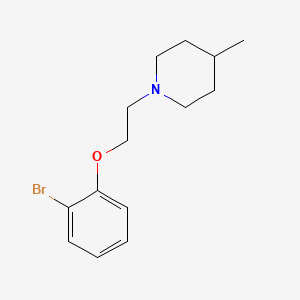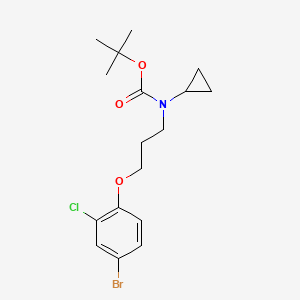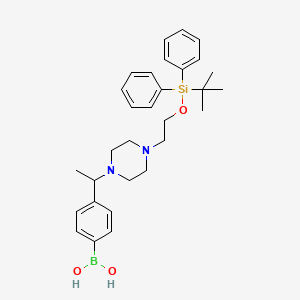![molecular formula C13H19ClN4 B1408199 [1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine hydrochloride CAS No. 1993010-50-6](/img/structure/B1408199.png)
[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine hydrochloride
Descripción general
Descripción
“[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine hydrochloride” is a compound that has been identified as a new player in the field of IDO1 catalytic holo-inhibitors . It is a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . This compound has been recognized for its high metabolic stability and selectivity over TDO and CYP enzymes .
Synthesis Analysis
The synthesis of this compound has been achieved through various methods. For instance, a reaction of N-alkyl/aryl-N’- (4H-1,2,4-triazol-3-yl) amidines with N,N-dimethylphosphoramic dichloride in the presence of triethylamine (TEA) in refluxing 1,4-dioxane has been used .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell .Chemical Reactions Analysis
The compound has been found to exhibit certain chemical reactions. For instance, it has been identified as a new player in the field of IDO1 catalytic holo-inhibitors . The compound has been recognized for its high metabolic stability and selectivity over TDO and CYP enzymes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been studied. Its FTIR spectrum was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1 . The Stokes shifts derived from the optical spectra were equal to 9410 cm −1 for the triazole ring and 7625 cm −1 for the pyridine ring .Aplicaciones Científicas De Investigación
Chemical Synthesis and Cyclization Processes
Research has shown that [1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine hydrochloride can be synthesized through oxidative cyclization processes. For instance, oxidative cyclization of pyridinyl guanidine derivatives using specific reagents has led to the formation of triazolopyridine derivatives (Ishimoto, Nagata, Murabayashi, & Ikemoto, 2015). Another study demonstrated the synthesis of functionalized building blocks based on tetrahydro[1,2,4]triazolo[4,3-a]pyridine, showing potential utility as motifs for compound design in pharmacology (Mishchuk et al., 2016).
Structural and Optical Properties
The structural and optical properties of triazolopyridine derivatives have been extensively studied. Dymińska et al. (2022) characterized the vibrational spectra and molecular structure of a new triazolopyridine derivative, offering insights into its potential applications in materials science and pharmacology (Dymińska et al., 2022).
Electroluminescent Properties
The electroluminescent properties of triazolopyridine-based materials have been explored for their potential use in organic light-emitting diodes (OLEDs). Kang et al. (2017) synthesized triazolopyridine-based bipolar red host materials, demonstrating their suitability for use in red phosphorescent OLEDs, indicating a significant application in display technology (Kang et al., 2017).
Synthesis for Antimicrobial and Antitumor Activities
Triazolopyridine derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. For example, Riyadh (2011) synthesized N-arylpyrazole-containing enaminones and evaluated their effects against various cancer cell lines, indicating their potential in cancer therapy (Riyadh, 2011).
Pharmaceutical Applications
The compound's derivatives have been identified as having multiple pharmaceutical applications, especially owing to their biological activity. El-Kurdi et al. (2021) synthesized and characterized triazolopyridine compounds and discussed their potential pharmaceutical applications (El-Kurdi et al., 2021).
Mecanismo De Acción
The compound has been found to inhibit the catalytic activity of indoleamine 2,3-dioxygenase 1 (IDO1), a crucial enzyme in the maintenance of a balance between immune tolerance and immunity . The overexpression of IDO1 in the tumour microenvironment leads to a dysregulation of this balance, and to an escape of the tumour cells from immune control .
Direcciones Futuras
Propiedades
IUPAC Name |
1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4.ClH/c14-13(7-3-1-4-8-13)10-12-16-15-11-6-2-5-9-17(11)12;/h2,5-6,9H,1,3-4,7-8,10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUHLWIRBFJABQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=NN=C3N2C=CC=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![1-Isopropyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine](/img/structure/B1408139.png)